4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate is a synthetic organic compound featuring a pyran-4-one core substituted with a pyrimidine-sulfanylmethyl group at position 6 and a 4-butoxybenzoate ester at position 2. The pyran-4-one scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological systems . The 4-butoxy group on the benzoate moiety introduces lipophilicity, which may enhance membrane permeability and metabolic stability compared to analogs with polar substituents.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-2-3-11-26-16-7-5-15(6-8-16)20(25)28-19-13-27-17(12-18(19)24)14-29-21-22-9-4-10-23-21/h4-10,12-13H,2-3,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGHHCRBEJONTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate typically involves multi-step organic reactions. One common approach is the cyclization of pyrimidine derivatives with appropriate sulfanyl and pyran precursors. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, including automated reaction setups and continuous flow reactors. These methods ensure the efficient and scalable production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the ester moiety, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Physicochemical and Pharmacokinetic Insights
- Molecular Weight and Solubility:
Analogs with molecular weights >400 Da (e.g., 3,4,5-triethoxybenzoate) may face solubility challenges, whereas smaller derivatives (e.g., 2-fluorobenzoate, MW 358.34) are more likely to comply with Lipinski's rules for drug-likeness . - Metabolic Stability: Fluorinated compounds (e.g., 3,4-difluoro) are generally resistant to oxidative metabolism, enhancing their half-life in biological systems compared to nitro or bromo derivatives .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate is a complex organic molecule that exhibits significant potential for various biological activities. Its unique structural features, which include a pyran ring fused with a pyrimidine moiety and a butoxybenzoate group, suggest diverse interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate is C₁₈H₁₉N₂O₄S, with a molecular weight of approximately 367.42 g/mol. The compound's structure is characterized by:
- Pyran ring: A six-membered ring containing one oxygen atom.
- Pyrimidine moiety: A six-membered ring containing two nitrogen atoms.
- Butoxybenzoate group: A functional group that enhances lipophilicity and potential bioactivity.
Biological Activity
Preliminary research indicates that the compound exhibits several biological activities, including:
-
Antiviral Activity:
- Compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate have shown significant antiviral effects against viruses such as the Newcastle disease virus. These compounds demonstrated antiviral activity comparable to Ribavirin, a well-known antiviral drug .
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Enzyme Inhibition:
- The compound may act as an enzyme inhibitor by binding to active sites of specific enzymes, thereby modulating biochemical pathways. This mechanism is crucial for its potential therapeutic applications in diseases where enzyme dysregulation is a factor .
-
Antimicrobial Properties:
- Similar derivatives have exhibited antimicrobial activity, suggesting that this compound could also possess properties effective against various bacterial strains .
The mechanism of action for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate involves interactions with specific molecular targets:
- Binding Affinity: The presence of the pyrimidine moiety allows for interactions with nucleic acids, while the pyran ring may facilitate binding to proteins involved in signal transduction pathways.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table highlights how variations in substituents and functional groups can influence biological activity and applications.
Case Studies
Recent studies have documented the effects of related compounds in various biological assays:
-
Antiviral Studies:
- A study evaluated the antiviral efficacy of similar compounds against viral pathogens, demonstrating that modifications to the pyrimidine structure significantly enhanced antiviral potency .
-
Inhibition Assays:
- In vitro assays revealed that certain derivatives effectively inhibited key enzymes involved in metabolic pathways, suggesting therapeutic potential in metabolic disorders .
Future Directions
Future research should focus on:
- Pharmacokinetics and Toxicology: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be essential for assessing safety and efficacy.
- Clinical Trials: Conducting clinical trials to evaluate the therapeutic potential of this compound in treating viral infections or metabolic disorders.
- Structural Modifications: Exploring structural modifications to enhance biological activity or reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
